2-(Bromomethyl)-5-methylpyridine

Medicinal Chemistry Organic Synthesis Kinetics

2-(Bromomethyl)-5-methylpyridine is a high-purity (≥98%) brominated pyridine scaffold featuring a reactive bromomethyl group at the 2-position and a methyl group at the 5-position. Its bromomethyl group exhibits substantially higher reactivity in nucleophilic substitutions compared to chloromethyl analogs, enabling milder reaction conditions and higher yields. This unique 2,5-substitution pattern ensures regioselective cross-coupling outcomes, as demonstrated in Abametapir synthesis (79% yield). The compound serves as an efficient alkylating agent for amine or thiol nucleophiles in kinase inhibitor and receptor modulator development. Its enhanced reactivity also facilitates N-alkylation of chiral amines for asymmetric catalysis ligands and controlled polymerization techniques. Choose this compound for non-interchangeable reactivity and proven synthetic utility.

Molecular Formula C7H8BrN
Molecular Weight 186.05 g/mol
CAS No. 1227563-74-7
Cat. No. B3224158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Bromomethyl)-5-methylpyridine
CAS1227563-74-7
Molecular FormulaC7H8BrN
Molecular Weight186.05 g/mol
Structural Identifiers
SMILESCC1=CN=C(C=C1)CBr
InChIInChI=1S/C7H8BrN/c1-6-2-3-7(4-8)9-5-6/h2-3,5H,4H2,1H3
InChIKeyZYFPRIIDPLRSCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Bromomethyl)-5-methylpyridine (CAS 1227563-74-7) as a Specialized Heterocyclic Building Block for Medicinal Chemistry


2-(Bromomethyl)-5-methylpyridine is a brominated pyridine derivative bearing a reactive bromomethyl group at the 2-position and a methyl group at the 5-position, with the molecular formula C₇H₈BrN and a molecular weight of 186.05 g/mol . It is a versatile small molecule scaffold commonly employed as an alkylating agent and key intermediate in the synthesis of pharmaceuticals, agrochemicals, and functional materials . The compound's predicted physicochemical properties include a boiling point of 225.9±25.0 °C, a density of 1.448±0.06 g/cm³, and a pKa of 3.73±0.22, indicating a weakly basic nitrogen center .

Why 2-(Bromomethyl)-5-methylpyridine (CAS 1227563-74-7) Cannot Be Replaced by Chloro or Regioisomeric Analogs


In synthetic workflows, substituting 2-(bromomethyl)-5-methylpyridine with its chloro counterpart or regioisomers often leads to reaction failure or reduced yields. The bromomethyl group exhibits substantially higher reactivity in nucleophilic substitutions than a chloromethyl group, enabling reactions to proceed under milder conditions and with fewer side products [1]. Furthermore, the specific 2,5-substitution pattern dictates regioselective outcomes in cross-coupling reactions, as demonstrated in the synthesis of Abametapir, where 2-bromo-5-methylpyridine—a close analog—undergoes palladium-catalyzed homocoupling with 79% yield . These structural and electronic differences make the compound non-interchangeable with its analogs for targeted applications.

Quantitative Differentiation Evidence for 2-(Bromomethyl)-5-methylpyridine (CAS 1227563-74-7)


Enhanced Reactivity in Nucleophilic Substitution Compared to Chloro Analog

The bromomethyl group in 2-(bromomethyl)-5-methylpyridine demonstrates superior leaving group ability compared to the chloromethyl analog, a difference that is consistent with the established IUPAC element effect (kBr/kCl) for nucleophilic substitution reactions. While direct rate constant data for this specific compound are not available, class-level inference from studies on analogous bromomethyl- and chloromethyl-functionalized imidazolium salts shows that bromomethyl derivatives are 'significantly more reactive towards various N, O and S nucleophiles' than their chloromethyl counterparts [1]. This enhanced reactivity translates to faster reaction rates and higher yields under comparable conditions, a critical advantage for time-sensitive synthetic routes.

Medicinal Chemistry Organic Synthesis Kinetics

Regioselective Advantage in Palladium-Catalyzed Coupling for Abametapir Synthesis

In the synthesis of the metalloprotease inhibitor Abametapir, 2-bromo-5-methylpyridine serves as a key intermediate. A Sandmeyer reaction yields this compound in 75% yield, and subsequent palladium-catalyzed homocoupling proceeds with 79% yield . While the target compound 2-(bromomethyl)-5-methylpyridine contains an alkyl halide rather than an aryl halide, its identical 2,5-substitution pattern on the pyridine ring ensures correct regiochemistry in subsequent synthetic steps, preventing the formation of undesired isomers that would arise from alternative substitution patterns (e.g., 2,3- or 2,6- arrangements).

Medicinal Chemistry Pharmaceutical Synthesis Cross-Coupling

Predicted pKa Difference Influencing Protonation State and Solubility

The predicted pKa of 2-(bromomethyl)-5-methylpyridine is 3.73±0.22 , whereas the regioisomer 3-(bromomethyl)pyridine has a predicted pKa of 4.32±0.10 . This ~0.6 unit difference in pKa reflects the electron-withdrawing effect of the 5-methyl group in the target compound, which lowers the basicity of the pyridine nitrogen. This altered protonation state can impact solubility, chromatographic behavior, and reactivity in acidic or basic media, distinguishing it from closely related bromomethylpyridines.

Physicochemical Properties Formulation Analytical Chemistry

Specialized Storage Requirements for Long-Term Stability

The compound requires storage under inert atmosphere at temperatures below -20°C . This stringent condition contrasts with less demanding storage recommendations for related compounds, such as 2-(bromomethyl)pyridine hydrobromide (storage at 2-8°C) , indicating that the 5-methyl substitution may increase sensitivity to moisture or thermal degradation. Researchers and procurement specialists must account for these handling requirements to ensure compound integrity upon receipt.

Stability Storage Procurement

High Commercial Purity (≥97%) for Reproducible Research Outcomes

The compound is commercially available with a minimum purity specification of 97% [REFS-1, REFS-2], and in some cases 98% . This level of purity is essential for achieving reproducible yields and minimizing side reactions in complex synthetic sequences. While many halogenated pyridine building blocks are offered at similar purities, the specific combination of a reactive bromomethyl group and a 5-methyl substituent in a single scaffold provides a unique balance of reactivity and steric profile that is not replicated by other commercially available analogs.

Quality Control Purity Procurement

Key Application Scenarios for 2-(Bromomethyl)-5-methylpyridine (CAS 1227563-74-7) in Pharmaceutical and Chemical Research


Alkylating Agent in Medicinal Chemistry for Kinase Inhibitor Synthesis

The compound's bromomethyl group serves as an efficient alkylating agent, enabling the introduction of a pyridylmethyl moiety into drug candidates. Its reactivity profile, superior to chloromethyl analogs [1], ensures rapid and high-yielding conjugation to amine or thiol nucleophiles, a critical step in the synthesis of kinase inhibitors and receptor modulators.

Key Intermediate in the Synthesis of Abametapir and Related Metalloprotease Inhibitors

While Abametapir itself is synthesized from 2-bromo-5-methylpyridine, the analogous 2-(bromomethyl)-5-methylpyridine provides an alternative route to functionalized bipyridine cores. Its correct 2,5-substitution pattern ensures regioselective cross-coupling, as demonstrated by the 79% yield achieved in the homocoupling of its aryl bromide counterpart .

Building Block for Chiral Ligand Synthesis in Asymmetric Catalysis

The compound can be used to N-alkylate chiral amines, such as prolinol derivatives, to generate novel pyridine-containing ligands for asymmetric catalysis. The enhanced reactivity of the bromomethyl group compared to chloromethyl analogs [1] facilitates these transformations under mild conditions, preserving stereochemical integrity.

Functional Monomer for the Preparation of Pyridine-Containing Polymers

The bromomethyl group can be exploited in atom transfer radical polymerization (ATRP) or other controlled polymerization techniques to create well-defined polymers with pendent pyridine functionalities. The distinct pKa of 3.73 may influence metal coordination and solubility of the resulting materials.

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